4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL, with the chemical formula C₁₃H₁₇NO₂ and CAS Number 1416438-71-5, is a compound characterized by its pale-yellow to yellow-brown liquid form. It has a molecular weight of approximately 219.28 g/mol and is primarily used in chemical synthesis and research applications. The compound features a butynol functional group, which contributes to its reactivity and potential biological activity .
There is no scientific literature available on the mechanism of action of MBM-diol.
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL typically involves:
This compound finds applications primarily in:
Its unique structure allows it to serve as a valuable building block in organic synthesis .
Understanding these interactions could provide insights into the potential therapeutic uses of this compound .
Several compounds share structural similarities with 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[Ethyl-(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol | C₁₄H₁₉NO₂ | Contains an ethyl group instead of methyl; different steric properties. |
| 4-(Benzyl(methyl)amino)but-2-yne | C₁₃H₁₅NO | Lacks the methoxy group; potential differences in solubility and reactivity. |
| 4-(Dimethylamino)but-2-yne | C₁₂H₁₅N | No aromatic ring; simpler structure may lead to different biological activities. |
The presence of the methoxy group and the specific arrangement of functional groups in 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL contribute to its distinctive properties and potential applications in medicinal chemistry .
Nucleophilic substitution forms the foundation for constructing the amino-alkyne backbone of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL. The reaction typically begins with the activation of 4-methoxybenzylamine derivatives, where the methylamino group is introduced via alkylation or reductive amination. For instance, the reaction of 4-methoxybenzyl chloride with methylamine under basic conditions yields the secondary amine intermediate, which subsequently undergoes propargylation.
A critical step involves the coupling of the amine with a propargyl bromide derivative. Lithium acetylides, generated from terminal alkynes and lithium bases, serve as potent nucleophiles in this context. In one approach, the lithium acetylide derived from but-2-yn-1-ol attacks the electrophilic carbon of the methylamino-benzyl intermediate, forming the C–N bond with high efficiency. This method achieves yields of 65–85% under anhydrous conditions at -78°C, though scalability remains limited due to sensitivity to moisture and temperature fluctuations.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reagent System | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Li acetylide + alkyl bromide | -78 | THF | 72 |
| Grignard reagent + nitrile | 25 | Diethyl ether | 68 |
| NaH-mediated alkylation | 0 | DMF | 81 |
Mannich-type reactions offer a versatile route to propargylamines by enabling three-component coupling between amines, aldehydes, and alkynes. Copper(I) halides, particularly CuCl, have emerged as effective catalysts for this transformation. In the synthesis of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL, the reaction proceeds via a Michael addition mechanism, where the secondary amine attacks methyl vinyl ketone to form a β-amino ketone intermediate. Subsequent C–C bond cleavage generates an iminium ion, which reacts with a copper acetylide to yield the propargylamine.
Catalytic systems using CuCl (10 mol%) in toluene at 100°C achieve yields up to 98%, with the methoxybenzyl group enhancing electrophilicity at the iminium stage. Alternative protocols employing zinc or silver catalysts show comparable efficiency but require stricter anhydrous conditions. For example, Zn(OTf)₂ catalyzes the A³ coupling (aldehyde-amine-alkyne) of 4-methoxybenzaldehyde, methylamine, and but-2-yn-1-ol in ethanol, yielding 89% product under reflux.
Mechanistic Highlights:
Reaction media and thermal conditions significantly influence the efficiency of 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL synthesis. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in alkylation steps, while toluene optimizes Cu-catalyzed Mannich-type reactions by stabilizing intermediates.
Table 2: Solvent and Temperature Effects on Yield
| Reaction Type | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nucleophilic alkylation | DMF | 0 | 81 |
| CuCl-catalyzed coupling | Toluene | 100 | 95 |
| Zn(OTf)₂-mediated A³ coupling | Ethanol | 80 | 89 |
Elevated temperatures (80–100°C) improve reaction rates in catalytic systems but risk side reactions such as alkyne polymerization. Conversely, low-temperature conditions (-78°C) in nucleophilic substitutions minimize byproduct formation but necessitate cryogenic setups.
Regioselectivity poses a major challenge during propargylamine synthesis, particularly in distinguishing between α- and β-addition pathways. The electronic effects of the 4-methoxybenzyl group direct attack to the γ-position of the iminium ion, favoring the desired product. However, steric hindrance from the methylamino moiety can divert reactivity toward alternate sites, reducing yields by 15–20%.
Strategies to mitigate regiochemical issues include:
Case Study: Switching from toluene to dichloromethane in CuCl-catalyzed reactions reduces β-addition byproducts from 18% to 5%, underscoring solvent polarity’s role in regioselectivity.
The propargyl alcohol group in 4-((4-Methoxybenzyl)(methyl)amino)but-2-YN-1-OL undergoes electrophilic activation under acidic or halogenating conditions, enabling diverse rearrangements and functionalizations. Brønsted acids, such as triflic acid, protonate the hydroxyl group, generating a carbocation intermediate that facilitates Meyer-Schuster rearrangements to form α,β-unsaturated carbonyl compounds [1] [2]. For example, trimethyl orthoformate (TMOF) induces acetalization, transferring methoxy groups intramolecularly to stabilize oxocarbenium intermediates [1].
Halogenation reactions with electrophilic halogens (e.g., Cl⁺, Br⁺) proceed via a halonium ion intermediate, which mimics protonation but introduces halogen atoms at the α- or β-positions of the resulting enone [2]. The methoxybenzyl group exerts an electron-donating effect, stabilizing transient carbocations during these processes. Computational studies suggest that the para-methoxy substituent on the benzyl ring reduces charge density at the propargyl carbon by 12–18%, moderating electrophilic attack rates [2].
The methylamino and alkyne functionalities enable gold-catalyzed coupling reactions, as demonstrated in analogous systems [3] [7]. Density functional theory (DFT) calculations reveal a three-step mechanism:
Transition state geometries show a distorted tetrahedral configuration at the propargyl carbon, with bond angles of 102–112° between the alkyne, amine, and hydroxyl groups [7]. The gold catalyst lowers the activation energy by 9.3 kcal/mol compared to uncatalyzed pathways [3].
The methoxybenzyl and methylamino substituents critically influence reaction rates and selectivity:
Kinetic isotope effect (KIE) studies (kH/kD = 2.1) confirm that proton transfer from the hydroxyl group is rate-limiting in gold-catalyzed reactions [7].
DFT studies at the ωB97X-D/6-311++G(d,p) level identify two key intermediates:
Conformational analysis reveals that the methylamino group adopts a gauche orientation relative to the alkyne, minimizing steric repulsion and lowering the intermediate’s energy by 4.9 kcal/mol [7]. Free energy profiles predict a 72:28 ratio of syn to anti products in coupling reactions, consistent with experimental observations [3].